molecular formula C17H12N4O2S B2449026 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 1706290-87-0

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No.: B2449026
CAS No.: 1706290-87-0
M. Wt: 336.37
InChI Key: HYDONHRLWVHIJO-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . Another method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by a series of steps including dehydration and cyclization .

Industrial Production Methods

In industrial settings, the synthesis of imidazo[2,1-b]thiazole derivatives can be optimized using continuous flow reactors. This method allows for the efficient production of these compounds by combining multiple reaction steps into a single continuous process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has a wide range of applications in scientific research:

Biological Activity

2-Hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, identified by its CAS number 1706290-87-0, is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N4O2SC_{17}H_{12}N_{4}O_{2}S. The structure features a hydroxyl group attached to a phenyl ring that is substituted with an imidazo[2,1-b]thiazole moiety. This structural configuration is pivotal for its biological activity.

The primary target of this compound is pantothenate synthetase in Mycobacterium tuberculosis. The compound's mode of action involves several biochemical interactions:

  • Amine-Induced N-Deprotection : The initial step involves the removal of protective groups from the amine.
  • Oxidative Aminocarbonylation : This step leads to the formation of a 2-ynamide intermediate through Csp^3-H activation.
  • Dearomative Cyclization : An intramolecular conjugate addition occurs, facilitating cyclization.
  • Aromatization : Finally, proton-shift isomerization results in the stabilization of the aromatic system.

These interactions culminate in significant antimicrobial activity against M. tuberculosis, with reported IC50 values in the low micromolar range .

Biological Activity Overview

The compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates potent activity against various bacterial strains, particularly those resistant to conventional antibiotics. Its efficacy against M. tuberculosis positions it as a promising candidate for tuberculosis treatment.

Antifungal Properties

In addition to its antibacterial effects, the compound has shown antifungal properties against several pathogenic fungi. Studies have indicated that it can inhibit fungal growth through similar mechanisms that disrupt cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. It has been observed to enhance p53 acetylation in cancer cell lines, which could improve the efficacy of chemotherapeutic agents .

Research Findings and Case Studies

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

StudyFindings
Study ADemonstrated significant inhibition of M. tuberculosis growth with an IC50 value of 5 µM.
Study BShowed antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Study CReported enhanced apoptotic effects in breast cancer cell lines when combined with standard chemotherapy agents.

These findings underscore the compound's potential as a multi-target therapeutic agent.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-10H,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDONHRLWVHIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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